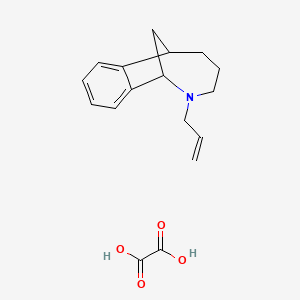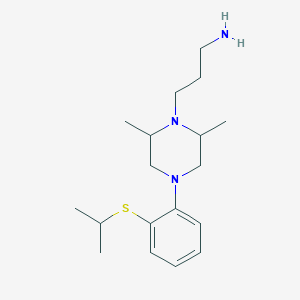
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an isopropylthiophenyl group and a methylamino group attached to the piperazine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isopropylthiophenyl Intermediate: The synthesis begins with the preparation of the 2-isopropylthiophenyl intermediate. This can be achieved through the alkylation of thiophenol with isopropyl bromide in the presence of a base such as potassium carbonate.
N-Methylation: The next step involves the N-methylation of the intermediate using methyl iodide and a suitable base like sodium hydride.
Coupling with Piperazine: The final step is the coupling of the N-methylated intermediate with 1-methylpiperazine. This can be carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amines
Aplicaciones Científicas De Investigación
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of receptor-ligand interactions, particularly in the field of neurochemistry.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to a conformational change in the target protein. This, in turn, can modulate the activity of the protein, resulting in a biological response. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(N-(2-Isopropylphenyl)-N-methylamino)propyl)-1-methylpiperazine: Similar structure but lacks the sulfur atom.
1-(3-(N-(2-Isopropylphenyl)-N-ethylamino)propyl)-1-methylpiperazine: Similar structure with an ethyl group instead of a methyl group.
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-ethylpiperazine: Similar structure with an ethyl group on the piperazine ring.
Uniqueness
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine is unique due to the presence of the isopropylthiophenyl group, which imparts distinct chemical and biological properties. The sulfur atom in the thiophenyl group can participate in unique interactions, such as sulfur-aromatic interactions, which are not possible with similar compounds lacking the sulfur atom. Additionally, the specific arrangement of functional groups in this compound can lead to unique reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
74037-92-6 |
|---|---|
Fórmula molecular |
C18H31N3S |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
3-[2,6-dimethyl-4-(2-propan-2-ylsulfanylphenyl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C18H31N3S/c1-14(2)22-18-9-6-5-8-17(18)20-12-15(3)21(11-7-10-19)16(4)13-20/h5-6,8-9,14-16H,7,10-13,19H2,1-4H3 |
Clave InChI |
KRDSUINJDSHSME-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1CCCN)C)C2=CC=CC=C2SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



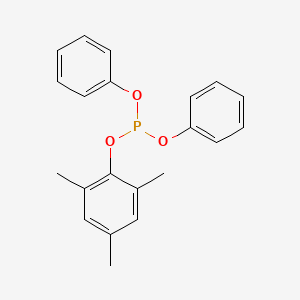
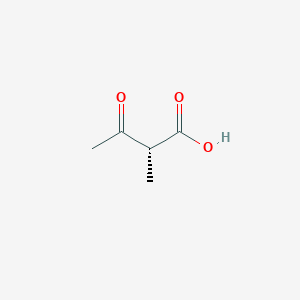
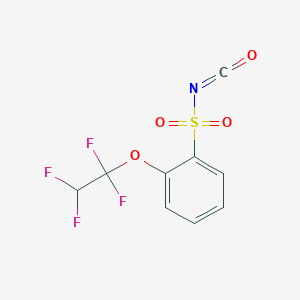
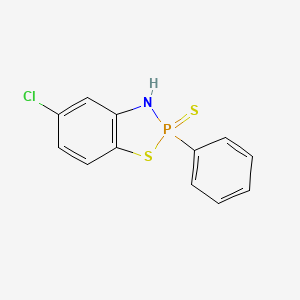
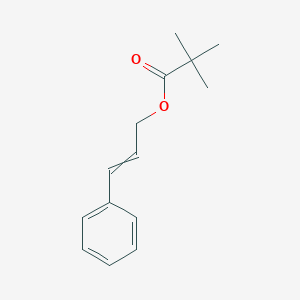
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)


![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)


